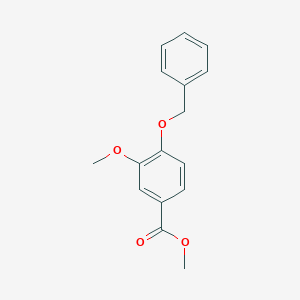

Methyl 4-(benzyloxy)-3-methoxybenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to methyl 4-(benzyloxy)-3-methoxybenzoate typically involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. For example, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline, which shares structural similarities, achieved a total yield of 29.2% through a five-step process, highlighting the complexity and efficiency of synthetic strategies for such molecules (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure and electronic properties of molecules similar to methyl 4-(benzyloxy)-3-methoxybenzoate have been investigated using quantum chemical computations. Studies often include vibrational frequencies, electronic absorption, HOMO–LUMO analysis, and molecular electrostatic potential analyses, providing a detailed understanding of the molecule's behavior at the quantum level (Gökce et al., 2014).

Chemical Reactions and Properties

Methyl 4-(benzyloxy)-3-methoxybenzoate undergoes various chemical reactions, including debenzylation, which is a crucial step for generating compounds with desired functional groups. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the compound's reactivity and the feasibility of obtaining specific structures through controlled chemical reactions (Yoo et al., 1990).

Physical Properties Analysis

The physical properties of compounds similar to methyl 4-(benzyloxy)-3-methoxybenzoate, such as their crystalline structure and phase behavior, are often explored to understand their application potential in materials science. Investigations into the liquid crystalline properties of related ester compounds have provided insights into their thermal stability and mesophase behavior, which are critical for applications in displays and electronic devices (Matsunaga et al., 1990).

Chemical Properties Analysis

The chemical properties of methyl 4-(benzyloxy)-3-methoxybenzoate, including its reactivity with various substrates and its role in synthesis pathways, are crucial for its application in organic synthesis. Studies have shown its utility in forming complex molecules through reactions such as Suzuki cross-coupling, demonstrating its versatility and importance as a synthetic intermediate (Chaumeil et al., 2000).

Aplicaciones Científicas De Investigación

-

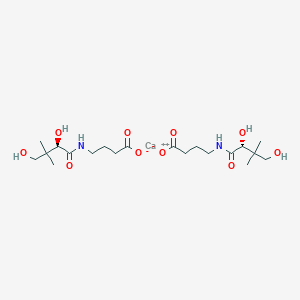

Synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid

-

Enantioselective total synthesis of a neurotrophic (-)-talaumidin

-

Synthesis of (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide

Synthesis, structural analysis, in vitro antioxidant, antimicrobial activity and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde

- Application: Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Method: The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in 1:1 molar ratio having general formula [M(L1−4) (H2O)2(CH3COO)]. The thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as end product .

- Results: The synthesized metal(II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands and Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range. The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .

Synthesis, structural analysis, in vitro antioxidant, antimicrobial activity and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde

- Application: Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Method: The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in 1:1 molar ratio having general formula [M(L1−4) (H2O)2(CH3COO)]. The thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as end product .

- Results: The synthesized metal(II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands and Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range. The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .

Safety And Hazards

“Methyl 4-(benzyloxy)-3-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

“Methyl 4-(benzyloxy)-3-methoxybenzoate” has potential applications in diverse fields such as optical materials, chemical sensors, polymer stabilizers, corrosion inhibitors, and biological research. It can be used in the synthesis of new compounds or intermediates used in a wide range of research areas .

Propiedades

IUPAC Name |

methyl 3-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-15-10-13(16(17)19-2)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGZHXRPIFVQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407895 | |

| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-3-methoxybenzoate | |

CAS RN |

56441-97-5 | |

| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)

![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)